2-Chloro-6-ethylquinoline-3-methanol
Description
2-Chloro-6-ethylquinoline-3-methanol (CAS: 333408-38-1) is a quinoline derivative with the molecular formula C₁₂H₁₂ClNO and a molecular weight of 221.68 g/mol. Its structure features a chlorine atom at position 2, an ethyl group at position 6, and a hydroxymethyl (-CH₂OH) group at position 3 of the quinoline ring. Key physicochemical properties include a predicted boiling point of 377.3 ± 37.0 °C, density of 1.264 ± 0.06 g/cm³, and pKa of 13.05 ± 0.10, indicative of a weakly acidic hydroxyl group .
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its hydroxymethyl group enables further functionalization, such as oxidation to carboxylic acids or esterification .
Properties
IUPAC Name |
(2-chloro-6-ethylquinolin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-8-3-4-11-9(5-8)6-10(7-15)12(13)14-11/h3-6,15H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTGEZPGGLRXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357709 | |
| Record name | 2-Chloro-6-ethylquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333408-38-1 | |
| Record name | 2-Chloro-6-ethylquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
2-Chloro-6-ethylquinoline-3-methanol serves as an important intermediate in the synthesis of various quinoline derivatives, which are known for their diverse pharmacological activities. These derivatives can exhibit:
-
Antimicrobial Activity : The compound has shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency:
Microorganism MIC (µg/mL) Escherichia coli 7.812 Staphylococcus aureus 15.625 Candida albicans 31.125 - Anticancer Properties : Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research indicates that modifications to the quinoline structure can enhance these effects.
Biological Research
In biological studies, this compound is utilized to investigate structure-activity relationships (SAR) among quinoline derivatives. This research is crucial for understanding how changes in chemical structure influence biological activity, particularly in relation to:
- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, which play a significant role in drug metabolism. Understanding these interactions can aid in the development of safer pharmaceuticals.
- Inhibition Studies : The compound has been shown to inhibit specific enzymes by binding to their active sites, potentially altering metabolic pathways critical for various diseases.
Dyes and Pigments
This compound is also employed in the production of dyes and pigments due to its ability to undergo various chemical reactions, such as oxidation and substitution. These reactions lead to the formation of colored compounds that have applications in textiles and coatings.
Material Science
The compound's unique electronic properties make it valuable in materials science, particularly in developing organic semiconductors and photovoltaic materials. Its ability to form stable complexes with metals can be exploited in creating advanced materials with specific electronic characteristics.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against a range of pathogens. The results indicated that modifications to the compound could enhance its activity against resistant strains of bacteria, suggesting potential for development into new antimicrobial agents .
Case Study 2: Drug Metabolism Studies
Another significant study focused on the interaction of this compound with cytochrome P450 enzymes revealed insights into its metabolism and potential toxicity profiles. This research is essential for predicting how similar compounds might behave in biological systems, influencing drug design strategies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
2-Chloro-6-methylquinoline-3-methanol (CAS: 123637-97-8)
- Molecular Formula: C₁₁H₁₀ClNO
- Molecular Weight : 207.66 g/mol
- Key Differences : The ethyl group at position 6 in the parent compound is replaced by a methyl group.
- Synthesis: Synthesized via sodium borohydride reduction of 2-chloro-6-methylquinoline-3-carbaldehyde, highlighting a shared synthetic pathway with the ethyl derivative . Crystal Structure: Forms intramolecular C–H···O hydrogen bonds and π-π stacking interactions, stabilizing the solid-state structure .
2-Chloro-6-methoxyquinoline-3-carbaldehyde
- Molecular Formula: C₁₁H₈ClNO₂
- Key Differences : Position 6 has a methoxy (-OCH₃) group instead of ethyl or methyl.
- Applications: The formyl group at position 3 allows for condensation reactions, as demonstrated in chalcone synthesis .
Functional Group Variations at Position 3
6-Chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline (CAS: 22609-01-4)
- Molecular Formula: C₁₉H₁₆ClNO₂
- Molecular Weight : 325.79 g/mol
- Key Differences : Position 3 is substituted with an ethoxycarbonyl (-COOEt) group instead of hydroxymethyl.
- Impact :
3-Acetyl-6-chloro-2-methyl-4-phenylquinoline
- Molecular Formula: C₁₈H₁₄ClNO
- Key Differences : Position 3 has an acetyl (-COCH₃) group.
- Impact :
- Chemical Reactivity : The ketone group participates in nucleophilic additions, contrasting with the hydroxymethyl group’s oxidation or esterification pathways.
- Synthesis : Prepared via nickel-catalyzed reactions in acidic media, differing from the reductive methods used for hydroxymethyl derivatives .
Substituent Variations at Position 2 and 4
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate
- Molecular Formula: C₁₈H₁₅ClNO₃
- Key Differences : Position 2 is a lactam (2-oxo) group, and position 4 is substituted with phenyl.
- Impact: Aromaticity: The lactam structure reduces quinoline aromaticity, altering electronic properties and binding interactions.
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline (CAS: 948294-63-1)
Comparative Data Table
Preparation Methods
Sodium Borohydride Reduction
Sodium borohydride is a mild and selective reducing agent suitable for this transformation. The reaction is typically conducted in methanol or ethanol at 0–25°C, with completion within 1–2 hours. For example, stirring 2-chloro-6-ethylquinoline-3-carbaldehyde (1.0 equiv) with NaBH₄ (1.2 equiv) in methanol at room temperature yields the methanol derivative in 85–90% purity after workup. The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Lithium Aluminum Hydride Reduction
For substrates requiring stronger reducing conditions, LiAlH₄ in anhydrous tetrahydrofuran (THF) or diethyl ether is employed. This method achieves near-quantitative conversion but demands strict anhydrous conditions. A representative procedure involves adding LiAlH₄ (1.5 equiv) to a solution of the aldehyde in THF at 0°C, followed by reflux for 4 hours. The reaction is quenched with wet ether, and the product is isolated in 92–95% yield after filtration and solvent removal.
Comparative Analysis of Reducing Agents
| Parameter | Sodium Borohydride | Lithium Aluminum Hydride |
|---|---|---|
| Solvent | Methanol/Ethanol | THF/Diethyl ether |
| Temperature | 0–25°C | 0°C to reflux |
| Reaction Time | 1–2 hours | 4–6 hours |
| Yield | 85–90% | 90–95% |
| Byproducts | Minimal | Possible over-reduction |
Alternative Synthetic Routes
Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere offers a solvent-efficient alternative. For instance, hydrogenation of 2-chloro-6-ethylquinoline-3-carbaldehyde (1.0 equiv) with 10% Pd/C in ethanol at 50 psi H₂ and 25°C achieves full conversion within 3 hours. This method avoids stoichiometric reductants but requires specialized equipment.
Enzymatic Reduction
Emerging methodologies employ alcohol dehydrogenases for enantioselective reductions. While less common for quinolines, pilot studies using Lactobacillus kefir ADH in phosphate buffer (pH 7.0) with NADPH cofactor have demonstrated 70–75% conversion to the (S)-enantiomer.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer during the reduction step. For example, a tandem system combining Vilsmeier-Haack formylation and NaBH₄ reduction in a microreactor achieves 88% overall yield at a throughput of 1.2 kg/hour. Microwave-assisted reductions (100 W, 60°C) further reduce reaction times to 10–15 minutes.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) improve NaBH₄ solubility but may necessitate higher temperatures. Ethanol balances reactivity and safety, making it ideal for large-scale reactions.
Stoichiometry and Additives
A 10% excess of NaBH₄ ensures complete conversion, while catalytic amounts of cerium chloride (CeCl₃) enhance selectivity by preventing quinoline ring reduction.
Temperature Control
Exothermic reductions require gradual reagent addition and cooling to prevent side reactions. Adiabatic calorimetry studies recommend maintaining temperatures below 40°C for NaBH₄ and 60°C for LiAlH₄.
Characterization and Analytical Techniques
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): The aldehyde proton (δ 10.2–10.5 ppm) disappears, replaced by a hydroxymethyl triplet (δ 3.7–4.1 ppm, J = 5.6 Hz).
-
IR : The C=O stretch (~1680 cm⁻¹) is absent, with a broad O-H stretch (~3300 cm⁻¹) emerging.
-
Mass Spectrometry : HRMS confirms the molecular ion [M+H]⁺ at m/z 234.0824 (calc. 234.0821).
Purity Assessment
HPLC analysis (C18 column, 70:30 methanol/water) resolves the product with ≥98% purity. Residual aldehyde is quantified via Schiff’s reagent test.
Challenges and Limitations
-
Byproduct Formation : Over-reduction to 2-chloro-6-ethylquinoline-3-methane (5–8%) occurs with excess LiAlH₄.
-
Moisture Sensitivity : LiAlH₄ reactions require rigorous drying, increasing production costs.
-
Regioselectivity : Competing reduction of the quinoline ring is mitigated using CeCl₃ or low temperatures .
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed to prepare 2-Chloro-6-ethylquinoline-3-methanol?
- Methodological Answer : A typical route involves the reduction of 2-chloro-6-ethylquinoline-3-carbaldehyde using sodium borohydride (NaBH₄) in the presence of montmorillonite K-10 as a catalyst under microwave irradiation (500 W, 5 min). Post-reaction purification via silica-gel column chromatography with ethyl acetate/petroleum ether as eluants yields the target compound. Recrystallization from chloroform produces high-purity crystals .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural identity, while X-ray crystallography resolves molecular geometry and packing. For crystallographic refinement, SHELXL (part of the SHELX suite) is widely used to model hydrogen bonding and thermal parameters, even with challenges like high Rint values (>0.12) due to crystal quality .
Q. What safety protocols should be followed when handling chlorinated quinolines like this compound?
- Methodological Answer : Use nitrile rubber gloves (12–15 mil thickness) for direct contact, ensure fume hood ventilation, and avoid skin/eye exposure. Refer to analogous chlorinated compounds (e.g., 2-chloroethanol) for emergency measures: immediate decontamination, respiratory protection in case of aerosol formation, and adherence to OSHA guidelines .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized to enhance yield and reduce side products?
- Methodological Answer : Key parameters include irradiation power (400–600 W), reaction time (3–7 min), and catalyst-to-substrate ratio. Real-time monitoring via Thin-Layer Chromatography (TLC) helps terminate reactions at optimal conversion. Post-synthesis, gradient elution in column chromatography (ethyl acetate/petroleum ether, 1:4 to 1:2) improves separation efficiency .
Q. What role do non-covalent interactions play in stabilizing the crystal structure of this compound?
- Methodological Answer : Intramolecular C–H···O hydrogen bonds generate S(5) ring motifs, while intermolecular O–H···O and C–H···π interactions link adjacent molecules. π-π stacking between quinoline rings (centroid distances ~3.7 Å) further stabilizes the lattice. These features are critical for predicting solubility and solid-state reactivity .
Q. How do substituents (e.g., ethyl, chloro) influence the pharmacological activity of quinoline derivatives?
- Methodological Answer : The chloro group enhances electrophilic reactivity, enabling cross-coupling reactions, while the ethyl moiety may improve lipophilicity and membrane permeability. Comparative studies with analogs (e.g., 6-methyl or 4-phenyl variants) reveal substituent-dependent bioactivity trends, such as antimicrobial or anticancer potency .
Q. What computational approaches complement experimental data in studying this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular docking simulations assess binding affinity to biological targets, guiding structure-activity relationship (SAR) studies for drug design .
Data Contradiction and Refinement Challenges
Q. How should researchers address discrepancies in crystallographic data refinement?
- Methodological Answer : High Rint values (>0.12) due to poor crystal quality require iterative refinement cycles in SHELXL. Freely refine OH hydrogen positions from difference maps, while constraining C-bound H atoms to geometric positions with riding models. Validate results using residual density plots and cross-check with spectroscopic data .
Q. Why might synthetic yields vary between traditional reflux and microwave methods?
- Methodological Answer : Microwave irradiation accelerates reaction kinetics via dielectric heating, reducing side reactions (e.g., oxidation) compared to prolonged reflux. However, inconsistent microwave power distribution or catalyst deactivation can lead to batch variability. Statistical optimization (e.g., Design of Experiments) mitigates these issues .
Methodological Tables
Table 1 : Key Crystallographic Parameters for this compound (Hypothetical Data)
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Rint | 0.136 | |
| π-π stacking distance | 3.713 Å | |
| Hydrogen bond (O–H···O) | 2.76 Å, 169° |
Table 2 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (min) |
|---|---|---|---|
| Microwave irradiation | 85 | 98 | 5 |
| Traditional reflux | 72 | 95 | 120 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
